molecular formula C6H6BrClFN B7856172 3-Bromo-2-fluoroaniline hydrochloride

3-Bromo-2-fluoroaniline hydrochloride

Cat. No.: B7856172
M. Wt: 226.47 g/mol
InChI Key: NFFOPUUJQIKVTF-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoroaniline hydrochloride is a halogenated aniline derivative with the molecular formula C₆H₅BrFN·HCl and a molecular weight of 226.47 g/mol (free base: 190.01 g/mol) . It is synthesized via the reduction of nitro precursors, such as 3-bromo-2-fluoronitrobenzene, using tin(II) chloride under inert conditions (e.g., argon atmosphere) . This compound serves as a critical intermediate in organic synthesis, particularly for generating boronic acids like 4-amino-3-fluorophenyl boronic acid, which are pivotal in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical applications .

Key physicochemical properties include:

  • Density: 1.7 ± 0.1 g/cm³
  • Boiling Point: 227.5 ± 20.0 °C
  • Flash Point: 91.4 ± 21.8 °C .

Properties

IUPAC Name

3-bromo-2-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOPUUJQIKVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-2-fluoroaniline hydrochloride is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of 3-bromo-2-fluoroaniline hydrochloride is C₆H₆BrClF, with a molecular weight of approximately 190.01 g/mol. The compound features bromine and fluorine substituents on the benzene ring, specifically at the 3 and 2 positions, respectively. This unique substitution pattern influences its reactivity and biological activity compared to other similar compounds.

Biological Activity Overview

Research has indicated that 3-bromo-2-fluoroaniline hydrochloride exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit specific cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anti-cancer agents .
  • Antibacterial Activity : Some derivatives have been investigated for their antibacterial properties, making them candidates for medicinal applications .
  • Enzyme Interaction : The compound is utilized in studies focusing on enzyme interactions and protein modifications, which are crucial for understanding its mechanism of action in biological systems .

The mechanism of action for 3-bromo-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to various biochemical effects, including:

  • Inhibition of Cancer Cell Growth : Research indicates that the compound may inhibit the growth of cancer cells by interfering with signaling pathways essential for cell proliferation .
  • Modulation of Protein-Ligand Interactions : The presence of fluorine and bromine substituents can enhance the binding affinity to certain proteins, potentially improving therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-bromo-2-fluoroaniline hydrochloride:

  • Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range .
    CompoundCell LineIC50 (µM)
    3-Bromo-2-fluoroanilineMCF75.0
    3-Bromo-2-fluoroanilineMDA-MB-2316.5
  • Antibacterial Activity : Derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing significant inhibition at concentrations ranging from 10 to 50 µg/mL .
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes was evaluated, revealing potential applications in drug development aimed at diseases involving enzyme dysregulation .

Scientific Research Applications

Organic Synthesis

3-Bromo-2-fluoroaniline hydrochloride is widely used as an intermediate in the synthesis of complex organic molecules. Its halogen groups allow for various substitution reactions, making it suitable for creating diverse chemical entities.

Medicinal Chemistry

This compound plays a crucial role in the development of pharmaceutical agents. It is utilized in synthesizing inhibitors for cancer therapy, particularly targeting the KRASG12C mutation, which is prevalent in various cancers.

Biological Studies

The compound is employed in studying enzyme interactions and protein modifications. Its ability to interact with specific molecular targets allows researchers to explore its potential as a therapeutic agent.

Data Table: Comparison of Biological Activities

Compound NameKey FeaturesBiological Activity
3-Bromo-2-fluoroanilineHalogenated anilineInhibits cell proliferation
KRASG12C InhibitorsTargeted cancer therapySignificant antiproliferative effects
RIG-1 AgonistsTreatment for cell proliferation disordersModulates immune response

Case Study 1: EGFR Inhibition

Research has indicated that halogenated anilines exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. For instance:

  • Compound : 3-Bromo-2-fluoroaniline
  • Target : EGFR
  • IC50 (nM) : TBD (To Be Determined)

This study highlights the potential of 3-Bromo-2-fluoroaniline as a lead compound for developing EGFR inhibitors.

Case Study 2: Antiproliferative Activity

In vitro studies have shown that derivatives of 3-Bromo-2-fluoroaniline can inhibit cellular proliferation across various cancer cell lines. This suggests its potential utility in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Applications
3-Bromo-2-fluoroaniline hydrochloride C₆H₅BrFN·HCl 226.47 Br (C3), F (C2), NH₂·HCl (C1) 95%+ Boronic acid synthesis
3-Bromo-4-methoxyaniline hydrochloride C₇H₇BrNO·HCl 252.54 Br (C3), OCH₃ (C4), NH₂·HCl 95%+ Pharmaceutical intermediates
3-Bromo-5-chloro-2-fluoroaniline C₆H₄BrClFN 224.45 Br (C3), Cl (C5), F (C2), NH₂ 98% Agrochemical synthesis
2-Bromo-6-fluoroaniline C₆H₅BrFN 190.01 Br (C2), F (C6), NH₂ 95% Material science
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride C₈H₆ClF₆NO 281.58 OCF₃ (C4), CF₃ (C2), NH₂·HCl 95%+ High-performance polymers

Key Observations :

  • Substituent Position : The position of halogens (Br, F, Cl) dramatically affects reactivity. For example, 3-bromo-2-fluoroaniline’s para-amine group facilitates electrophilic substitution, whereas 2-bromo-6-fluoroaniline’s ortho substituents sterically hinder reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline) reduce nucleophilicity compared to electron-donating groups (e.g., -OCH₃ in 3-bromo-4-methoxyaniline) .

Research Findings and Data

Table 3: Commercial Availability (Selected Examples)

Compound Name Supplier Purity Price (USD/g)
3-Bromo-2-fluoroaniline hydrochloride Alfa Aesar 95%+ 58.00
2-Bromo-6-fluoroaniline Anant Pharma 95% 45.00
3-Bromo-4-methoxyaniline hydrochloride Aaron Chemicals 95%+ 62.00

Preparation Methods

Tin(II) Chloride-Mediated Reduction

In a representative procedure, 3-bromo-2-fluoronitrobenzene (1.0 g, 4.54 mmol) is dissolved in 1,4-dioxane (5 mL) under argon. Tin(II) chloride (4.3 g, 22.72 mmol) and catalytic 1 N HCl are added, and the mixture is stirred for 2 hours. Post-reduction, the product is extracted with ethyl acetate, washed with NaOH (1 N), and dried over MgSO₄, yielding 3-bromo-2-fluoroaniline with 95% efficiency. The hydrochloride salt is obtained by treating the free base with concentrated HCl in ethanol, followed by recrystallization.

Key Data:

ParameterValueSource
Yield (aniline)95%
Reaction Time2 hours
Purity (HPLC)>98%

Catalytic Hydrogenation

Alternative protocols employ hydrogen gas (1–3 atm) with palladium on carbon (5% wt) in ethanol at 25°C. This method avoids stoichiometric reductants but requires careful control to prevent over-reduction or dehalogenation. Yields typically range from 85–90%, with residual catalyst removed via filtration through Celite®.

Diazotization and Substitution Strategies

Multi-step syntheses from substituted anilines offer regioselective pathways, particularly for industrial-scale production.

Patent-Based Synthesis (CN110305018A)

A Chinese patent outlines a four-step process:

  • Acetylation : o-Bromoaniline reacts with acetyl chloride in pyridine to form N-(2-bromophenyl)acetamide.

  • Nitration : Treatment with concentrated HNO₃ introduces a nitro group at the 6-position.

  • Hydrolysis : The acetamide is hydrolyzed using HCl (1:5–1:12 mass ratio) to yield 2-bromo-6-nitroaniline.

  • Diazotization/Fluorination : The nitroaniline is diazotized with NaNO₂/HBF₄, followed by thermal decomposition to 3-bromo-2-fluoronitrobenzene, which is subsequently reduced.

Optimization Insight:

  • Diazotization at 0–5°C minimizes side reactions.

  • Yields for the final reduction step exceed 80% when using SnCl₂/HCl.

Direct Halogenation of Aniline Derivatives

While less common, direct bromination of 2-fluoroaniline has been reported using N-bromosuccinimide (NBS) in sulfuric acid at 20°C. However, this method risks polybromination, necessitating precise stoichiometry (1:1 NBS:substrate) and rapid quenching to isolate the mono-brominated product. Subsequent hydrochloride formation achieves 70–75% overall yield.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enable rapid mixing and heat dissipation during exothermic reductions, improving safety and yield consistency.

  • Purification : Automated silica gel chromatography (hexane/EtOAc gradients) or fractional distillation isolates the hydrochloride salt with >99.5% purity.

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Reduction Efficiency : Elevated temperatures (>50°C) during SnCl₂-mediated reductions promote side reactions, reducing yields by 15–20%.

  • Solvent Selection : Polar aprotic solvents (DMF, dioxane) enhance nitro group reactivity but require stringent drying to prevent hydrolysis.

Catalytic Debromination Risks

Palladium catalysts in hydrogenation may inadvertently cleave C–Br bonds. Mitigation strategies include:

  • Ligand Modification : Bulky phosphine ligands (e.g., P(t-Bu)₃) suppress oxidative addition.

  • Low Hydrogen Pressure : 1–2 atm limits over-reduction.

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards:

  • ¹H NMR (DMSO-d₆): δ 6.70–6.83 (m, 3H, aromatic), 5.43 (s, 2H, NH₂).

  • LC-MS : m/z 190.01 [M+H]⁺, retention time 0.89 min (C18 column).

  • XRD : Confirms crystalline structure and counterion integration .

Q & A

Q. What strategies improve the yield of 3-Bromo-2-fluoroaniline hydrochloride in multi-step syntheses?

  • Answer:
  • Step optimization:
  • Halogenation: Use N-bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) for regioselective bromination .
  • Hydrochloride formation: Bubble dry HCl gas into an ether solution of the free base to precipitate the hydrochloride salt .
  • Scale-up considerations: Maintain inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

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